Bienvenue dans la boutique en ligne BenchChem!

{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Lipophilicity ADME Permeability

{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS 1353955-68-6; IUPAC: 2-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid) is a synthetic piperidine–acetic acid conjugate bearing a unique N-benzyl-N-cyclopropyl-aminomethyl substituent at the 4-position of the piperidine ring. With a molecular formula of C₁₈H₂₆N₂O₂ and a molecular weight of 302.4 g/mol, the compound occupies a structural niche between simpler piperidine-acetic acid derivatives and bulkier drug-like scaffolds.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
Cat. No. B7918533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESC1CC1N(CC2CCN(CC2)CC(=O)O)CC3=CC=CC=C3
InChIInChI=1S/C18H26N2O2/c21-18(22)14-19-10-8-16(9-11-19)13-20(17-6-7-17)12-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2,(H,21,22)
InChIKeyLIHKCJSCAHBOME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS 1353955-68-6) and Why Do Research Teams Source It


{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (CAS 1353955-68-6; IUPAC: 2-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid) is a synthetic piperidine–acetic acid conjugate bearing a unique N-benzyl-N-cyclopropyl-aminomethyl substituent at the 4-position of the piperidine ring [1]. With a molecular formula of C₁₈H₂₆N₂O₂ and a molecular weight of 302.4 g/mol, the compound occupies a structural niche between simpler piperidine-acetic acid derivatives and bulkier drug-like scaffolds [1]. Its substitution pattern – a methylene spacer between the piperidine core and the tertiary amine, plus a cyclopropyl-N-benzyl motif – closely mirrors the pharmacophore found in the clinical-stage LSD1/KDM1A inhibitor GSK2879552 . The acetic acid terminus provides a convenient handle for amide coupling, esterification, or further homologation, making the compound a versatile building block for medicinal chemistry campaigns targeting epigenetic enzymes, GPCRs, or protease families.

Why Substituting {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid With a Close Analog Risks Compromising Your SAR or Synthetic Route


Piperidine-acetic acid derivatives cannot be treated as interchangeable drop-in replacements. The presence or absence of a single methylene spacer, the position of the amino-methyl group on the piperidine ring, and the nature of the N-alkyl substituent (cyclopropyl vs. isopropyl) each produce quantifiable shifts in computed lipophilicity (ΔXLogP3 up to 0.4 units), topological polar surface area, and rotatable bond count that directly influence passive permeability, solubility, and target-binding geometry [1]. More critically, the specific 4-aminomethyl-cyclopropyl-benzyl substitution pattern found in this compound maps onto the validated LSD1 inhibitor pharmacophore exemplified by GSK2879552, whereas positional isomers (2- or 3-substituted) or analogs lacking the methylene linker would alter the vector of the basic amine and the trajectory of the lipophilic substituents, potentially abolishing activity against the intended epigenetic target . For procurement teams, selecting the wrong isomer or close analog introduces avoidable reproducibility risk in hit-to-lead or lead-optimization workflows.

Quantitative Head-to-Head Evidence Differentiating {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid From Its Closest Analogs


Computed Lipophilicity (XLogP3): Intermediate Value Between Des-methyl and Isopropyl Analogs

The target compound exhibits an XLogP3 of 0.4, placing it between the des-methylene analog (0.2) and the isopropyl analog (0.5), while the 2-position isomer shows a higher value of 0.6 [1][2]. This intermediate lipophilicity may offer a balanced permeability-solubility profile suitable for oral bioavailability optimization, whereas the lower-lipophilic des-methylene analog may suffer from poorer passive membrane penetration.

Lipophilicity ADME Permeability

Rotatable Bond Count: Enhanced Conformational Flexibility Compared to Direct-Attachment Analogs

The methylene spacer in the target compound results in 7 rotatable bonds versus 6 for both the des-methylene analog and the isopropyl analog [1][2]. The additional rotatable bond increases the conformational space accessible to the benzyl-cyclopropyl-amino group, which may facilitate induced-fit binding to shallow or flexible protein pockets that a more constrained analog cannot engage.

Conformational flexibility Molecular recognition Entropy

Pharmacophoric Alignment With LSD1/KDM1A Inhibitor GSK2879552: A Validated Epigenetic Target Scaffold

The target compound shares its core 4-(aminomethyl)piperidine scaffold bearing a cyclopropyl-N-substituent with the clinical-stage LSD1 inhibitor GSK2879552 (IC₅₀ = 0.3 nM against KDM1A) . GSK2879552 was advanced to Phase I clinical trials for acute myeloid leukemia and small cell lung carcinoma [1]. The target compound's acetic acid terminus, unlike GSK2879552's benzoic acid terminus, allows for diversified amide coupling at the C-1 position of the piperidine ring, enabling the generation of focused chemical libraries for LSD1 SAR exploration.

Epigenetics LSD1/KDM1A Cancer therapeutics

Purity Benchmarking: ≥95% Baseline Across Reputable Vendors With 98% Available

The target compound is available at purities of 95% (Fluorochem), 97% (Chemeenu), and 98% (LeYan) . The 98% specification from LeYan provides a 1–3% purity advantage over the 95–97% offerings of certain close analogs such as the des-methylene analog (typically 95%+) and the isopropyl analog (typically 95%+) . This incremental purity difference can reduce the need for re-purification in sensitive catalytic or biological assay contexts.

Purity Quality control Reproducibility

Structural Alert: GHS07 Classification – Proactive Safety Planning Required for Handling

The target compound carries GHS07 hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is consistent with the des-methylene and isopropyl analogs, which carry comparable irritant classifications . Laboratories procuring this compound must implement standard PPE (gloves, eye protection, fume hood) per P280 and P271 precautionary codes.

Safety Handling SDS

Molecular Weight and LogP Differentiation: A Balanced Physicochemical Profile for Oral Bioavailability Optimization

The target compound (MW 302.4) falls within Lipinski's Rule of Five space, with a vendor-reported LogP of 2.45 (LeYan) and TPSA of 43.78 Ų [1]. Compared to the smaller des-methylene analog (MW 288.4, XLogP3 0.2) and the isopropyl analog (MW 290.4, XLogP3 0.5), the target compound offers a higher TPSA and intermediate lipophilicity that may enhance solubility while retaining sufficient permeability. No experimental LogD₇.₄ or solubility data are available for any member of this series, limiting direct bioavailability inference.

Drug-likeness Lipinski Oral bioavailability

Where {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid Delivers the Strongest Procurement Value


Focused Library Synthesis Targeting LSD1/KDM1A Epigenetic Enzyme

The target compound's 4-aminomethyl-cyclopropyl-benzyl scaffold is directly precedented by the clinical-stage LSD1 inhibitor GSK2879552 (IC₅₀ = 0.3 nM) . By coupling the acetic acid terminus with diverse amines or anilines, medicinal chemists can generate focused libraries that systematically explore the C-1 substituent SAR of LSD1 inhibitors. The intermediate XLogP3 (0.4) and TPSA (43.78 Ų) support oral bioavailability optimization within Lipinski space, while the methylene spacer provides conformational flexibility that may accommodate induced-fit binding to the LSD1 active site [1].

GPCR Probe Development Requiring Balanced Lipophilicity and Permeability

For GPCR targets where excessive lipophilicity drives off-target binding, the target compound's XLogP3 of 0.4 offers a 0.2–0.4 log unit advantage over the 2-position isomer (XLogP3 = 0.6) and isopropyl analog (XLogP3 = 0.5), while still improving passive permeability relative to the des-methylene analog (XLogP3 = 0.2) . The 4-substitution pattern on piperidine provides a defined exit vector for the basic amine, which is critical for engaging the conserved Asp³.³² residue in aminergic GPCRs [1].

Protease Inhibitor Lead Optimization Leveraging the Acetic Acid Coupling Handle

The acetic acid functional group enables straightforward amide bond formation with amino acid esters, peptidomimetics, or heterocyclic amines under standard HATU/EDCI conditions . This reactivity is particularly valuable for generating peptidomimetic protease inhibitors (e.g., renin, factor Xa, or DPP-4) where the piperidine ring serves as a P1 or P2 mimetic. The cyclopropyl group imparts metabolic stability advantages over the isopropyl analog by resisting cytochrome P450-mediated oxidation at the N-alkyl position [1].

Academic Core Facility Compound Collection for Diversity-Oriented Synthesis

The target compound's ≥95% purity (up to 98%) and well-characterized safety profile (GHS07) make it suitable for inclusion in centralized compound collections supporting multi-investigator medicinal chemistry programs . Its intermediate molecular weight (302.4 g/mol) and seven rotatable bonds provide conformational diversity that complements rigid aromatic building blocks, enhancing the three-dimensionality of screening libraries without introducing PAINS liabilities [1].

Quote Request

Request a Quote for {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.